molecular formula C13H17Cl2NO B2378591 [1-(2,6-Dichloro-benzyl)-piperidin-2-yl]-methanol CAS No. 415924-36-6

[1-(2,6-Dichloro-benzyl)-piperidin-2-yl]-methanol

Cat. No. B2378591
CAS RN: 415924-36-6
M. Wt: 274.19
InChI Key: WYAUTEBTIVPJFP-UHFFFAOYSA-N
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Description

“[1-(2,6-Dichloro-benzyl)-piperidin-2-yl]-methanol” is a chemical compound with the molecular formula C13H17Cl2NO and a molecular weight of 274.19 . It is a derivative of piperidine .


Synthesis Analysis

The synthesis of this compound could potentially involve the use of 2,6-dichlorobenzaldehyde as a starting material . The preparation method of 2,6-dichlorobenzaldehyde involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The compound has two chlorine atoms attached to the benzyl group .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Compounds similar to "[1-(2,6-Dichloro-benzyl)-piperidin-2-yl]-methanol" have been synthesized using various techniques. For example, 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized using condensation methods (Prasad et al., 2008).
  • Crystal Structure : The structural analysis of these compounds often reveals interesting geometrical properties. The piperidine ring, for instance, tends to adopt a chair conformation, and the geometry around certain atoms, like sulfur, is often distorted tetrahedral (Karthik et al., 2021).

Potential Applications in Medicinal Chemistry

  • Antitubercular Activities : Some derivatives, such as those in the series of 4-(aryloxy)phenyl cyclopropyl methanols, have shown promising antitubercular activities. For example, cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol showed significant activity against various strains of Mycobacterium tuberculosis (Bisht et al., 2010).

Chemical Properties and Reactions

  • Electrooxidative Cyclization : These compounds have been involved in electrooxidative cyclization reactions, providing insights into their reactivity and potential use in organic synthesis (Okimoto et al., 2012).
  • Corrosion Inhibition : Some derivatives have been investigated as corrosion inhibitors, highlighting their potential utility in industrial applications (Ma et al., 2017).

properties

IUPAC Name

[1-[(2,6-dichlorophenyl)methyl]piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c14-12-5-3-6-13(15)11(12)8-16-7-2-1-4-10(16)9-17/h3,5-6,10,17H,1-2,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAUTEBTIVPJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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